molecular formula C16H23NO4 B6331600 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester CAS No. 40871-16-7

3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester

Cat. No.: B6331600
CAS No.: 40871-16-7
M. Wt: 293.36 g/mol
InChI Key: XBMWOJUEAXKQTN-UHFFFAOYSA-N
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Description

3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester is a complex organic compound with a molecular formula of C15H21NO4. This compound is known for its unique structure, which includes a benzyl group, a methoxycarbonyl-ethyl group, and a methyl ester group. It is used in various scientific research applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I have. It’s described as a useful research chemical , but without additional context, it’s difficult to determine its specific uses or mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester typically involves the reaction of methyl acrylate with benzylamine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the excess methyl acrylate is distilled off. The residue is then taken in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the resultant oil is chromatographed over silica gel using ethyl acetate-petroleum ether to furnish the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-propionic acid methyl ester
  • 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-butyric acid methyl ester
  • 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-valeric acid methyl ester

Uniqueness

The uniqueness of 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group and the methoxycarbonyl-ethyl group allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-13(16(19)21-3)11-17(10-9-15(18)20-2)12-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMWOJUEAXKQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CCC(=O)OC)CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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